1-(Morpholin-4-YL)-2-nitro-9,10-dihydroanthracene-9,10-dione
Description
1-(Morpholin-4-YL)-2-nitro-9,10-dihydroanthracene-9,10-dione is a complex organic compound that features a morpholine ring, a nitro group, and an anthracene backbone
Properties
IUPAC Name |
1-morpholin-4-yl-2-nitroanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c21-17-11-3-1-2-4-12(11)18(22)15-13(17)5-6-14(20(23)24)16(15)19-7-9-25-10-8-19/h1-6H,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWDMVPWJVJECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Morpholin-4-YL)-2-nitro-9,10-dihydroanthracene-9,10-dione typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
1-(Morpholin-4-YL)-2-nitro-9,10-dihydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can be oxidized to introduce additional functional groups or to alter its chemical properties.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-(Morpholin-4-YL)-2-nitro-9,10-dihydroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-YL)-2-nitro-9,10-dihydroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and proteins. The nitro group and morpholine ring play crucial roles in these interactions, allowing the compound to inhibit enzyme activity or alter protein function. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
1-(Morpholin-4-YL)-2-nitro-9,10-dihydroanthracene-9,10-dione can be compared with other morpholine-containing compounds such as:
2-Chloro-1-morpholinoethan-1-one: This compound also features a morpholine ring but has different functional groups, leading to distinct chemical properties and applications.
Morpholin-4-yl-acetic acid: Another morpholine derivative with unique applications in organic synthesis and pharmaceuticals.
Halogenated morpholine derivatives: These compounds exhibit different reactivity and biological activity due to the presence of halogen atoms.
The uniqueness of this compound lies in its combination of a nitro group and an anthracene backbone, which imparts specific chemical and biological properties not found in other morpholine derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
